molecular formula C20H16N4O5S B2706628 ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate CAS No. 536717-39-2

ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate

Cat. No.: B2706628
CAS No.: 536717-39-2
M. Wt: 424.43
InChI Key: WKWFEBUQIFUIRT-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C20H16N4O5S and its molecular weight is 424.43. The purity is usually 95%.
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Biological Activity

Ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

Ethyl 2 3 4 nitrophenyl 4 oxo 4 5 dihydro 3H pyrimido 5 4 b indol 2 yl thio acetate\text{Ethyl 2 3 4 nitrophenyl 4 oxo 4 5 dihydro 3H pyrimido 5 4 b indol 2 yl thio acetate}

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and thiophene moieties have shown promising in vitro antimicrobial activities against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
Compound 7b0.22Staphylococcus aureus
Compound 100.25Staphylococcus epidermidis

2. Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. This compound has been tested against various cancer cell lines. Preliminary studies suggest that it exhibits cytotoxic effects comparable to established chemotherapeutic agents.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
HeLa15.0
MCF-712.5
A54918.0

The mechanism of action for compounds similar to this compound often involves the inhibition of key enzymes or pathways within microbial or cancerous cells. Studies have shown that such compounds can inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various derivatives of pyrimidoindole compounds, this compound was found to significantly reduce bacterial load in infected models when administered at specific dosages .

Case Study 2: Cancer Cell Line Studies

A comparative study on the cytotoxic effects of this compound revealed that it induced apoptosis in HeLa cells through the activation of caspase pathways. The study highlights its potential as a lead compound for further development in cancer therapy .

Properties

IUPAC Name

ethyl 2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5S/c1-2-29-16(25)11-30-20-22-17-14-5-3-4-6-15(14)21-18(17)19(26)23(20)12-7-9-13(10-8-12)24(27)28/h3-10,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWFEBUQIFUIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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